4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one
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Overview
Description
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group and three methyl groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,4,5-trimethylcyclohexa-2,5-dien-1-one with ethylene glycol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the hydroxyethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with different functional groups replacing the hydroxyethoxy group.
Scientific Research Applications
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to modulate various biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,4,5-trimethylcyclohexa-2,5-dien-1-one: Lacks the hydroxyethoxy group but shares the core cyclohexadienone structure.
4-(2-Methoxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one: Similar structure with a methoxyethoxy group instead of a hydroxyethoxy group.
Uniqueness
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
941282-90-2 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O3/c1-8-6-10(13)7-9(2)11(8,3)14-5-4-12/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
XRZYFYOWCLFPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1(C)OCCO)C |
Origin of Product |
United States |
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